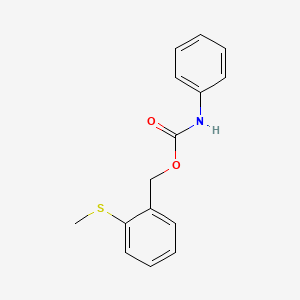

2-(methylsulfanyl)benzyl N-phenylcarbamate

Description

Significance of Carbamate (B1207046) Linkages in Contemporary Chemical Research

The carbamate group, characterized by a carbonyl bonded to both an oxygen and a nitrogen atom, is a cornerstone functional group in contemporary chemical research. evitachem.comnih.gov Structurally resembling a hybrid of an ester and an amide, this linkage imparts a unique combination of chemical stability and biological activity to molecules. evitachem.com In medicinal chemistry, carbamates are integral to the design of numerous therapeutic agents and prodrugs. nih.govwikipedia.org Their stability against hydrolysis and enzymatic degradation makes them effective as peptide bond surrogates, which can enhance a drug's metabolic stability and ability to permeate cell membranes. evitachem.comwikipedia.org

Furthermore, the carbamate moiety can engage in hydrogen bonding, allowing for specific interactions with biological targets like enzymes and receptors. udayton.edu Beyond pharmaceuticals, carbamates are crucial in organic synthesis, where they are widely employed as protecting groups for amines due to their resilience under various reaction conditions and the availability of reliable methods for their removal. wikipedia.org Their utility also extends to agrochemicals, where carbamate derivatives function as pesticides and herbicides. evitachem.comwikipedia.org

Overview of Aryl Carbamates with Benzyl (B1604629) and Alkylsulfide Moieties in Molecular Design

The strategic combination of different chemical fragments allows for the fine-tuning of a molecule's function. In the design of functional organic molecules, the integration of aryl carbamates with benzyl and alkylsulfide groups creates a platform for diverse applications.

Aryl Carbamates: These structures, where the carbamate oxygen is attached to an aromatic ring, are common in pharmaceuticals and are valuable synthetic intermediates. The aromatic component allows for modifications that can influence the molecule's electronic properties and steric profile.

Benzyl Group: The inclusion of a benzyl group (a phenyl ring attached to a CH2 group) is a frequent strategy in medicinal chemistry. It can introduce favorable hydrophobic interactions with biological targets and serve as a versatile synthetic handle for further molecular elaboration.

Alkylsulfide Moiety: The alkylsulfide group, particularly a methylsulfanyl (-SCH3) or methylthio group, offers unique synthetic advantages. When positioned on an aromatic ring, as seen in 2-(methylsulfanyl)benzyl N-phenylcarbamate, the sulfur atom can direct chemical reactions to specific locations. A key example is its ability to facilitate directed ortho-metalation (DoM), a process where a strong base removes a proton from the position adjacent to the sulfur, enabling the introduction of a wide range of other functional groups at that specific site. evitachem.com

The convergence of these three moieties in a single molecule results in a synthetically versatile scaffold with potential for biological activity, leveraging the stability of the carbamate, the steric and electronic influence of the benzyl group, and the synthetic utility of the alkylsulfide director.

Positioning of this compound within the Landscape of Functional Organic Molecules

This compound is a specific isomer within the broader class of sulfur-containing aryl carbamates. Its structure features the methylsulfanyl group on the benzyl ring portion of the molecule. This precise arrangement distinguishes it from its isomers, such as benzyl N-(2-methylsulfanylphenyl)carbamate, where the methylsulfanyl group is on the N-phenyl ring. evitachem.com

While detailed research findings on this compound itself are not extensively documented in publicly available literature, its chemical architecture suggests its primary role as a specialized intermediate in organic synthesis. The presence of the ortho-positioned methylsulfanyl group on the benzyl ring makes it a candidate for regioselective functionalization via directed metalation, allowing chemists to build more complex molecules from this scaffold.

The N-phenylcarbamate portion provides stability and a defined stereoelectronic profile. Plausible synthetic routes to this compound would involve standard carbamate formation reactions, such as the reaction between 2-(methylsulfanyl)benzyl alcohol and phenyl isocyanate, or the reaction of 2-(methylsulfanyl)benzyl chloroformate with aniline (B41778). These methods are fundamental in organic chemistry for creating carbamate linkages. google.com

Given its structure, this compound is positioned not as an end-product with known biological effects, but rather as a well-designed building block for creating more elaborate chemical entities for research in materials science, medicinal chemistry, or process chemistry.

Data Tables

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C15H15NO2S |

| Molecular Weight | 273.35 g/mol |

| Canonical SMILES | CSC1=CC=CC=C1COC(=O)NC2=CC=CC=C2 |

| InChI Key | FDLMAHNJZMRDTH-UHFFFAOYSA-N |

Table 2: Representative Synthetic Route for Carbamate Formation

This table outlines a general and plausible method for the synthesis of compounds like this compound, based on established chemical reactions.

| Step | Reagents & Conditions | Purpose |

| 1 | Starting Materials: 2-(methylsulfanyl)benzyl alcohol, Phenyl isocyanate | The alcohol provides the benzyl portion, and the isocyanate provides the N-phenylcarbamate portion. |

| 2 | Solvent: Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF)) | To dissolve reactants and facilitate the reaction while preventing side reactions with water. |

| 3 | Catalyst (Optional): A tertiary amine base (e.g., Triethylamine) or an organotin catalyst | To accelerate the rate of carbamate formation. |

| 4 | Reaction: Stirring at room temperature or with gentle heating. | Allows for the nucleophilic attack of the alcohol's oxygen onto the electrophilic carbon of the isocyanate. |

| 5 | Workup & Purification: Aqueous workup followed by purification (e.g., recrystallization or column chromatography). | To isolate the final this compound product in high purity. |

Structure

3D Structure

Properties

IUPAC Name |

(2-methylsulfanylphenyl)methyl N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-19-14-10-6-5-7-12(14)11-18-15(17)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLQJZOSRDZPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1COC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Engineering for 2 Methylsulfanyl Benzyl N Phenylcarbamate and Analogues

Established Synthetic Routes for Carbamate (B1207046) Formation

The formation of the carbamate functional group is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently. These routes can be adapted for the synthesis of 2-(methylsulfanyl)benzyl N-phenylcarbamate.

The most direct and widely utilized method for synthesizing N-aryl carbamates is the reaction between an alcohol and an isocyanate. nih.gov In the context of this compound, this involves the nucleophilic attack of the hydroxyl group of 2-(methylsulfanyl)benzyl alcohol on the electrophilic carbon of phenyl isocyanate.

The reaction mechanism proceeds via a nucleophilic addition, where the lone pair of electrons on the alcohol's oxygen atom attacks the carbonyl carbon of the isocyanate. This is typically followed by a proton transfer to the nitrogen atom to yield the stable carbamate product. nih.gov The reactivity of the isocyanate is influenced by the electronic nature of its substituents; electron-withdrawing groups on the phenyl ring increase the electrophilicity of the isocyanate carbon, enhancing its reactivity. nih.gov

Curtius Rearrangement: Thermal or photochemical decomposition of an acyl azide. mit.edu

Hofmann Rearrangement: Reaction of a primary amide with a halogen in the presence of a base. mit.edu

Lossen Rearrangement: Decomposition of a hydroxamic acid derivative. mit.eduorganic-chemistry.org

These rearrangements provide a versatile pathway to isocyanate intermediates that can be immediately trapped by an alcohol, such as 2-(methylsulfanyl)benzyl alcohol, to form the desired carbamate.

Beyond the classic isocyanate-alcohol coupling, several alternative methodologies have been developed to form carbamate bonds, often avoiding the handling of potentially hazardous isocyanate intermediates.

One prominent phosgene-free method involves the reaction of an alcohol with a chloroformate. For instance, 2-(methylsulfanyl)benzyl-N-methylamines can react with phenyl chloroformates to produce the corresponding carbamates. nih.gov Similarly, the aminolysis of organic carbonates with amines represents another green alternative to traditional phosgenation methods for accessing carbamates. researchgate.net

Modern catalytic systems have further expanded the toolkit for carbamate synthesis. A palladium-catalyzed cross-coupling reaction has been developed, which efficiently synthesizes N-aryl carbamates by reacting aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.eduorganic-chemistry.orgmit.edu This method generates an aryl isocyanate species in situ, which is then trapped by the alcohol. organic-chemistry.org Another innovative approach is the dehydrogenative synthesis of carbamates from formamides and alcohols, utilizing a pincer-ligated iron complex as a catalyst. acs.org This reaction proceeds through the dehydrogenation of the formamide (B127407) to a transient isocyanate, which then reacts with the alcohol. acs.org

Other notable alternative procedures include:

Urea-based Carbamoylation: Using urea (B33335) as a non-toxic carbonyl source to react with alcohols, a reaction catalyzed by indium triflate. organic-chemistry.org

Radical Carbamoylation: A metal-free radical cascade cyclization of aryl alkynoates using oxamic acids as a source for carbamoyl (B1232498) radicals has been developed for synthesizing carbamoylated coumarins, showcasing the potential of radical-based strategies. acs.org

Carbamoylimidazolium Salts: These readily prepared salts act as efficient N,N-disubstituted carbamoylating agents. organic-chemistry.org

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Isocyanate-Alcohol Coupling nih.gov | Alcohol, Isocyanate | Often proceeds at room temperature, can be catalyzed by bases or organometallic compounds. | High atom economy, generally high yields, direct. | Requires handling of potentially toxic isocyanates. |

| From Chloroformates nih.gov | Alcohol/Amine, Chloroformate | Base (e.g., pyridine, triethylamine) in an inert solvent. | Avoids direct use of isocyanates. | Chloroformates can be hazardous; produces stoichiometric salt waste. |

| Palladium-Catalyzed Cross-Coupling mit.eduorganic-chemistry.org | Aryl Halide/Triflate, Sodium Cyanate, Alcohol | Palladium catalyst (e.g., Pd(OAc)₂), ligand, base, high temperature. | Broad substrate scope, avoids pre-synthesis of isocyanates. | Requires expensive catalyst and ligands, potentially harsh conditions. |

| Dehydrogenative Coupling acs.org | Formamide, Alcohol | Iron-pincer complex catalyst, high temperature. | Uses readily available starting materials, releases H₂ as the only byproduct. | Requires specific catalyst, high temperatures may limit functional group tolerance. |

| From Urea organic-chemistry.org | Alcohol, Urea | Indium triflate (In(OTf)₃) catalyst. | Uses an inexpensive, safe, and environmentally friendly carbonyl source. | May require specific catalysts and conditions for high efficiency. |

Synthesis of the 2-(methylsulfanyl)benzyl Moiety Precursors

The synthesis of the key intermediate, 2-(methylsulfanyl)benzyl alcohol, requires methods for the specific functionalization of an aromatic ring at the ortho position relative to a methylsulfanyl group or vice versa.

The functionalization of aromatic rings to introduce the required substituents in the correct positions is a critical step. A common starting material for this synthesis is thioanisole (B89551) (methylsulfanylbenzene).

A powerful strategy for regioselective functionalization is Directed ortho-Metalation (DoM) . The methylsulfanyl group is an effective directing group, facilitating the deprotonation of the adjacent ortho-position by a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species can then be quenched with an appropriate electrophile. To synthesize 2-(methylsulfanyl)benzyl alcohol, formaldehyde (B43269) or a synthetic equivalent would be used as the electrophile to install the hydroxymethyl group. evitachem.com

Another classical approach is the Friedel-Crafts reaction . ethz.ch While direct hydroxymethylation can be challenging, a related Friedel-Crafts acylation of thioanisole followed by reduction of the resulting ketone would place a functional group at the ortho/para positions. Separation of the desired ortho isomer and subsequent reduction would yield the target alcohol. Alternatively, chloromethylation of thioanisole could be employed, followed by hydrolysis of the resulting 2-(methylsulfanyl)benzyl chloride to the alcohol.

An alternative synthetic strategy involves introducing the methylsulfanyl group onto an already functionalized aromatic ring. This can be achieved through several methods:

Nucleophilic Aromatic Substitution: Starting with a precursor such as 2-chlorobenzyl alcohol or 2-fluorobenzyl alcohol, the halogen can be displaced by a sulfur nucleophile, typically sodium thiomethoxide (NaSMe). This reaction is particularly effective if the ring is activated by other electron-withdrawing groups, though it can proceed under forcing conditions (high temperature, polar aprotic solvent) for less activated substrates.

From Diazonium Salts: 2-Aminobenzyl alcohol can be converted to a diazonium salt using nitrous acid. The subsequent reaction with a solution of potassium methyl xanthate followed by hydrolysis provides a route to introduce the sulfur functionality, which can then be methylated.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions can also be used to form C-S bonds. For example, the coupling of 2-bromobenzyl alcohol with sodium thiomethoxide can be catalyzed by a palladium complex to form the desired alkylsulfide linkage.

Derivatization and Structural Modification Strategies

Once this compound is synthesized, it can serve as a scaffold for further structural modifications to generate a library of analogues. These modifications can target the sulfur atom, the aromatic rings, or the carbamate nitrogen.

A primary site for derivatization is the methylsulfanyl group, which can be readily oxidized. The use of mild oxidizing agents, such as sodium periodate (B1199274) or a single equivalent of hydrogen peroxide, can selectively convert the sulfide (B99878) into a sulfoxide (B87167) (2-(methylsulfinyl)benzyl N-phenylcarbamate). The use of stronger oxidizing agents, like excess hydrogen peroxide or potassium permanganate, can further oxidize the sulfide to the corresponding sulfone (2-(methylsulfonyl)benzyl N-phenylcarbamate). researchgate.netrsc.org These transformations significantly alter the electronic and steric properties of the molecule.

Further functionalization can be achieved through electrophilic aromatic substitution on either of the two phenyl rings. The directing effects of the existing substituents—the ortho/para-directing carbamate and methylsulfanyl groups and the meta-directing sulfonyl group in oxidized analogues—would govern the regioselectivity of reactions like nitration, halogenation, or acylation.

The carbamate N-H bond also offers a handle for modification. While it is a relatively stable amide-like linkage, it can be deprotonated with a strong base and alkylated to produce N-alkylated analogues. Furthermore, for analytical purposes, such as in gas chromatography, the N-H proton can be derivatized. youtube.com Common derivatization techniques include silylation, using reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces the active hydrogen with a non-polar silyl (B83357) group, increasing the compound's volatility and thermal stability. researchgate.netresearchgate.net

Modifying the N-Phenyl Moiety

Modification of the N-phenyl moiety of this compound allows for the exploration of a wide range of analogues with diverse electronic and steric properties. A primary route to introduce this diversity is through the reaction of 2-(methylsulfanyl)benzyl alcohol with a variety of substituted phenyl isocyanates. Alternatively, substituted anilines can be used as starting materials.

The synthesis of N-aryl carbamates can be achieved through the reaction of anilines with carbon dioxide and methanol, catalyzed by a combination of cerium(IV) oxide (CeO2) and 2-cyanopyridine (B140075). researchgate.net This method provides a direct route to various N-arylcarbamates with high selectivity. researchgate.net The reaction conditions for this transformation are summarized in the table below.

Table 1: Synthesis of N-Aryl Carbamates from Anilines, CO2, and Methanol

| Aniline (B41778) Derivative | Product | Yield (%) |

|---|---|---|

| Aniline | Methyl N-phenylcarbamate | 95 |

| 4-Methylaniline | Methyl N-(4-methylphenyl)carbamate | 93 |

| 4-Methoxyaniline | Methyl N-(4-methoxyphenyl)carbamate | 91 |

| 4-Chloroaniline | Methyl N-(4-chlorophenyl)carbamate | 88 |

Another approach involves the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. nih.gov This involves the condensation of tert-butyl 2-aminophenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method allows for the introduction of a wide array of substituents on the phenyl ring.

Furthermore, N-alkylation of anilines and substituted anilines with different benzyl (B1604629) alcohols can be achieved using a CoNx@NC catalyst, offering another avenue for modifying the N-phenyl portion of the molecule. researchgate.net

Modifications of the Benzyl Group

Modifications to the benzyl group of this compound can be accomplished through several synthetic strategies, primarily by utilizing substituted benzyl alcohols or benzyl halides as starting materials. For instance, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates can be prepared by reacting substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates. nih.govresearchgate.net

A powerful technique for introducing substituents onto the aromatic ring of the benzyl group is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org In this method, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a wide range of functional groups. The carbamate functionality itself can act as a DMG. The general principle of DoM is outlined below.

General Scheme of Directed ortho-Metalation:

Directed Lithiation: An aromatic compound with a DMG is treated with an organolithium reagent (e.g., n-butyllithium) to form an ortho-lithiated species. wikipedia.org

Electrophilic Quench: The lithiated intermediate is then reacted with an electrophile (e.g., alkyl halides, carbon dioxide, aldehydes) to introduce a new substituent at the ortho position.

For the 2-(methylsulfanyl)benzyl group, the methylsulfanyl group can also influence the regioselectivity of electrophilic aromatic substitution reactions.

Manipulation of the Sulfur Atom (e.g., Oxidation to Sulfinyl or Sulfonyl)

The sulfur atom in the 2-(methylsulfanyl)benzyl group provides a handle for further functionalization, most commonly through oxidation to the corresponding sulfoxide (sulfinyl) or sulfone (sulfonyl) derivatives. These transformations can significantly alter the electronic and steric properties of the molecule, as well as its potential for hydrogen bonding.

The oxidation of thioethers to sulfoxides can be achieved using a variety of oxidizing agents. A common and effective reagent for this transformation is 3-chloroperbenzoic acid (m-CPBA). Careful control of the stoichiometry of the oxidizing agent is crucial to prevent over-oxidation to the sulfone. Typically, one equivalent of the oxidizing agent will selectively produce the sulfoxide.

Further oxidation of the sulfoxide to the sulfone can be accomplished by using an excess of the oxidizing agent, such as hydrogen peroxide (H2O2) or m-CPBA. nih.gov The reaction conditions for the oxidation of a thioether to a sulfoxide and a sulfone are presented in the following table.

Table 2: Oxidation of Thioethers

| Starting Material | Oxidizing Agent | Product | Typical Conditions |

|---|---|---|---|

| Thioether (Sulfide) | m-CPBA (1 equiv.) | Sulfoxide | CH₂Cl₂, 0 °C to rt |

| Thioether (Sulfide) | H₂O₂ (excess) | Sulfone | Acetic acid, heat |

| Sulfoxide | m-CPBA (1 equiv.) | Sulfone | CH₂Cl₂, rt |

Catalytic Approaches in Carbamate Synthesis

Catalytic methods offer efficient and often milder alternatives to traditional stoichiometric approaches for carbamate synthesis. Transition metal catalysts, particularly those based on palladium, have been extensively studied for the synthesis of N-aryl carbamates.

A highly effective method involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol. nih.govacs.orgorganic-chemistry.org This reaction proceeds through the in situ formation of an aryl isocyanate, which is then trapped by the alcohol to yield the desired carbamate. nih.govorganic-chemistry.org A variety of alcohols, including primary, secondary, and sterically hindered ones, can be used. organic-chemistry.org

Table 3: Palladium-Catalyzed Synthesis of N-Aryl Carbamates

| Aryl Halide/Triflate | Alcohol | Catalyst System | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | Ethanol | Pd₂(dba)₃ / Ligand | 85 |

| Phenyl triflate | Isopropanol | Pd₂(dba)₃ / Ligand | 92 |

| 1-Chloronaphthalene | Benzyl alcohol | Pd₂(dba)₃ / Ligand | 88 |

In addition to palladium, other metals have been explored for catalytic carbamate synthesis. For example, the direct synthesis of carbamates from carbon dioxide, anilines, and alcohols can be catalyzed by cerium(IV) oxide in the presence of 2-cyanopyridine as a dehydrating agent. researchgate.net This approach is particularly attractive from a green chemistry perspective as it utilizes CO2 as a C1 source. researchgate.net

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

Scaling up the synthesis of this compound and its analogues from the milligram to the gram scale in a laboratory setting requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key considerations for laboratory scale-up include:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and whether the reaction is exothermic or endothermic is crucial for maintaining temperature control. For exothermic reactions, controlled addition of reagents and efficient heat dissipation are necessary to prevent runaway reactions.

Mixing and Mass Transfer: As the reaction volume increases, efficient mixing becomes more critical to ensure homogeneity and consistent reaction rates. The choice of stirrer shape, stirring speed, and reactor geometry can significantly impact the outcome of the reaction.

Solvent Selection and Concentration: The choice of solvent can affect reaction rates, solubility of reagents and products, and ease of work-up. On a larger scale, minimizing solvent use is often desirable for economic and environmental reasons. numberanalytics.com

Purification Methods: Purification techniques that are straightforward on a small scale, such as column chromatography, can become cumbersome and time-consuming at a larger scale. Alternative purification methods like crystallization or distillation should be explored.

Safety: A thorough risk assessment should be conducted before scaling up any reaction. This includes identifying potential hazards associated with the reagents, intermediates, and products, as well as the reaction conditions.

Process optimization often involves a systematic approach such as Design of Experiments (DoE), where multiple reaction parameters (e.g., temperature, concentration, catalyst loading) are varied simultaneously to identify the optimal conditions for yield and purity. numberanalytics.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of 2-(methylsulfanyl)benzyl N-phenylcarbamate, distinct signals would correspond to each unique proton. The aromatic protons of the benzyl (B1604629) and phenyl rings would typically appear in the downfield region (approximately δ 7.0-7.5 ppm), with their splitting patterns (e.g., doublets, triplets, multiplets) revealing their substitution patterns and coupling relationships with neighboring protons.

The benzylic protons (-CH₂-) adjacent to the carbamate (B1207046) oxygen would be expected to produce a singlet or a multiplet around δ 5.0-5.3 ppm. A key indicator of the structure is the signal for the methylsulfanyl group (-S-CH₃), which would characteristically appear as a sharp singlet in the upfield region, likely around δ 2.4-2.6 ppm. The proton of the carbamate N-H group would present as a broad singlet, the chemical shift of which can be variable and influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅ & C₆H₄) | 7.0 - 7.5 | Multiplet |

| Benzylic (-CH₂-) | 5.0 - 5.3 | Singlet |

| Carbamate (N-H) | Variable | Broad Singlet |

| Methylsulfanyl (-S-CH₃) | 2.4 - 2.6 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carbamate functional group is typically found significantly downfield, in the range of δ 153-156 ppm.

The aromatic carbons would generate a series of signals between δ 120-140 ppm. The specific chemical shifts would be influenced by the positions of the substituents. The benzylic carbon (-CH₂-) would likely resonate around δ 65-70 ppm. The carbon of the methylsulfanyl group (-S-CH₃) would be observed in the upfield region, typically around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 153 - 156 |

| Aromatic (Ar-C) | 120 - 140 |

| Benzylic (-CH₂-) | 65 - 70 |

| Methylsulfanyl (-S-CH₃) | 15 - 20 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could provide information about the spatial proximity of protons. For instance, correlations between the benzylic protons and the protons on the adjacent aromatic ring would confirm the geometry of the benzyl group relative to the carbamate linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit several characteristic absorption bands.

A prominent feature would be the N-H stretching vibration of the carbamate group, typically appearing as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate is also a strong and characteristic absorption, expected to be observed in the range of 1680-1730 cm⁻¹. The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the carbamate would likely appear in the 1200-1250 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carbamate (N-H) | Stretch | 3200 - 3400 |

| Aromatic (C-H) | Stretch | > 3000 |

| Carbonyl (C=O) | Stretch | 1680 - 1730 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Carbamate (C-O) | Stretch | 1200 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₁₅H₁₅NO₂S), the calculated exact mass would be compared to the experimentally measured value. A close agreement between these values (typically within a few parts per million) would provide unequivocal confirmation of the molecular formula. The analysis of the isotopic pattern, particularly the presence of the ³⁴S isotope, would further support the assigned formula. This technique is crucial for confirming the identity of a newly synthesized compound and ensuring its elemental purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and conformational details. For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and provide insights into its packing in the solid state.

While the crystal structure of this compound itself is not publicly documented, the structure of a closely related compound, Benzyl N-(3-chloro-4-fluorophenyl)carbamate, has been determined. nih.govscienceopen.com The data from this related structure serves as an excellent example of the detailed information that can be obtained from X-ray crystallography. The crystal packing of such molecules is often stabilized by intermolecular interactions, such as hydrogen bonding. nih.govscienceopen.com

Table 2: Representative Crystallographic Data for a Substituted Benzyl N-phenylcarbamate Analogue

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₁ClFNO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.4695 (16) |

| b (Å) | 9.0346 (11) |

| c (Å) | 28.361 (3) |

| Volume (ų) | 2682.6 (6) |

| Z | 8 |

| Radiation | Cu Kα |

| Temperature (K) | 293 |

(Data obtained for Benzyl N-(3-chloro-4-fluorophenyl)carbamate) nih.govscienceopen.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's empirical formula and its purity.

For this compound (C₁₅H₁₅NO₂S), the theoretical elemental composition can be calculated. An experimental analysis would involve combusting a small, precisely weighed sample of the purified compound and quantifying the resulting combustion products (carbon dioxide, water, nitrogen oxides, and sulfur dioxide).

An example of elemental analysis data for a similar compound, 3-Phenoxybenzyl N-phenylcarbamate, demonstrates the application of this technique. arkat-usa.org

Table 3: Example of Elemental Analysis Data for a Benzyl N-phenylcarbamate Analogue

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 75.22 | 75.29 |

| Hydrogen (H) | 5.37 | 5.47 |

| Nitrogen (N) | 4.39 | 4.45 |

(Data for 3-Phenoxybenzyl N-phenylcarbamate) arkat-usa.org

Chromatographic Methods for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, HPLC is the method of choice for determining purity with high accuracy and precision.

A typical HPLC method for carbamates involves a reversed-phase column (such as C8 or C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb ultraviolet light. By comparing the retention time of the main peak in a sample to that of a pure standard, the compound can be identified. The area of the peak is proportional to the concentration, allowing for quantitative purity assessment.

Table 4: Representative HPLC Method Parameters for Carbamate Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C8 |

| Mobile Phase | Acetonitrile-water gradient |

| Detector | UV at a specified wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture. It is an invaluable tool for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and assessing the purity of a sample.

In the context of this compound, TLC can be used to quickly check for the presence of starting materials or byproducts in a reaction mixture. A small spot of the sample is applied to a TLC plate (typically silica (B1680970) gel), which is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. The position of the spots is visualized, often under UV light, and the retention factor (Rf) value is calculated.

For carbamates, a common mobile phase might consist of a mixture of a non-polar solvent like chloroform (B151607) and a more polar solvent such as ethyl acetate (B1210297) or acetone. nih.gov

Table 5: Illustrative TLC Parameters for Carbamate Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel plate |

| Mobile Phase | Chloroform:Acetone (9:1 v/v) |

| Visualization | UV light (254 nm) |

Chemical Reactivity and Transformation Studies of the Carbamate Scaffold

Hydrolytic Stability and Decomposition Pathways of the Carbamate (B1207046) Linkage

The hydrolysis of N-phenylcarbamates is subject to catalysis under both acidic and basic conditions. nih.gov

Base-Catalyzed Hydrolysis (Alkaline Conditions): In the presence of a base, N-monosubstituted aryl carbamates, such as the N-phenylcarbamate moiety in the title compound, typically undergo hydrolysis via an Elimination 1cB (E1cB) mechanism. rsc.orgacs.orgnih.gov This process involves the initial deprotonation of the carbamate nitrogen by a hydroxide (B78521) ion, forming an N-anion. This is followed by the rate-determining elimination of the aryloxide leaving group (the 2-(methylsulfanyl)benzyloxy group in this case) to form a highly reactive isocyanate intermediate (phenyl isocyanate). nih.govrsc.orgrsc.org The isocyanate is then rapidly attacked by water to form an unstable carbamic acid, which decarboxylates to yield aniline (B41778) and carbon dioxide. nih.gov Studies on similar N,N-disubstituted carbamates show a shift to a direct nucleophilic attack (BAc2) mechanism, but for monosubstituted carbamates, the E1cB pathway is well-established. nih.govrsc.org

Acid-Catalyzed Hydrolysis (Acidic Conditions): Under acidic conditions, the hydrolysis mechanism changes. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate group. This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. This pathway generally proceeds at a slower rate compared to base-catalyzed hydrolysis. nih.gov

The pH-rate profile for the hydrolysis of related carbamates often shows a significant rate increase in alkaline solutions due to the efficient E1cB mechanism. rsc.orgrsc.org

The rate of carbamate hydrolysis is significantly influenced by the electronic properties of substituents on both the N-aryl and O-aryl (or O-benzyl) rings. nih.govnd.edu

Effects on the Leaving Group (O-benzyl moiety): Electron-withdrawing groups on the phenyl ring of the leaving group (the benzyl (B1604629) portion) would stabilize the departing alkoxide ion, thereby increasing the rate of hydrolysis. Conversely, electron-donating groups would destabilize the leaving group and decrease the hydrolysis rate. In the title compound, the 2-(methylsulfanyl) group is generally considered a weakly electron-donating group through resonance, which would suggest a slight stabilizing effect on the carbamate linkage compared to an unsubstituted benzyl group.

| Position of Substituent | Type of Group | Effect on Hydrolysis Rate | Reasoning |

|---|---|---|---|

| O-Aryl/Benzyl Ring | Electron-Withdrawing (e.g., -NO₂) | Increase | Stabilizes the negative charge on the leaving phenoxide/alkoxide. rsc.orgnih.gov |

| O-Aryl/Benzyl Ring | Electron-Donating (e.g., -NH₂, -OCH₃) | Decrease | Destabilizes the leaving group, making bond cleavage less favorable. nih.gov |

| N-Aryl Ring | Electron-Withdrawing (e.g., -NO₂) | Increase | Increases the acidity of the N-H proton, facilitating the initial deprotonation step in the E1cB mechanism. nd.edu |

| N-Aryl Ring | Electron-Donating (e.g., -CH₃) | Decrease | Decreases N-H acidity and stabilizes the carbamate ground state. nd.edu |

Reactivity of the Sulfur Moiety

The thioether (or methylsulfanyl) group is another key site of reactivity, primarily characterized by the nucleophilicity of the sulfur atom and its ability to exist in various oxidation states. libretexts.orgmsu.edu

Thioethers are readily oxidized, typically by reagents such as hydrogen peroxide (H₂O₂), ozone (O₃), or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.comnih.gov The reaction proceeds in two stages:

Oxidation to Sulfoxide (B87167): The nucleophilic sulfur atom attacks the oxidant, leading to the formation of a sulfoxide. This first oxidation step is generally rapid. nih.gov

Oxidation to Sulfone: The sulfoxide can be further oxidized under stronger conditions to a sulfone. This step is usually slower than the first oxidation because the sulfur atom in the sulfoxide is less nucleophilic due to the electron-withdrawing character of the attached oxygen. chemistrysteps.com

This conversion from a relatively nonpolar thioether to highly polar sulfoxide and sulfone derivatives significantly alters the molecule's physical properties, such as solubility and polarity. nih.gov The sensitivity of thioethers to oxidation can be tuned by the electronic and steric effects of the groups attached to the sulfur. nih.govnih.gov

| Reactant Moiety | Oxidation State of Sulfur | Oxidizing Agent | Product Moiety | Oxidation State of Sulfur |

|---|---|---|---|---|

| -S-CH₃ (Thioether) | -2 | Mild (e.g., 1 equiv. H₂O₂) | -S(O)-CH₃ (Sulfoxide) | 0 |

| -S(O)-CH₃ (Sulfoxide) | 0 | Strong (e.g., excess H₂O₂, m-CPBA) | -S(O)₂-CH₃ (Sulfone) | +2 |

The chemical behavior of the sulfur atom is dominated by its nucleophilicity. msu.edu

Nucleophilic Reactions: The sulfur atom in a thioether possesses lone pairs of electrons and is highly nucleophilic—significantly more so than the oxygen in an ether. libretexts.orglibretexts.org This allows it to react readily with electrophiles. A characteristic reaction is S-alkylation, where the thioether attacks an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form a ternary sulfonium (B1226848) salt. libretexts.orgmsu.edulibretexts.org These salts are stable but reactive, with the positively charged sulfur atom making attached alkyl groups susceptible to nucleophilic attack. libretexts.org

Electrophilic Reactions: For the sulfur atom to act as an electrophile, it must be attached to a good leaving group, a strategy sometimes referred to as "umpolung" of the typical sulfur reactivity. acsgcipr.orgrsc.org In the context of 2-(methylsulfanyl)benzyl N-phenylcarbamate, the sulfur atom itself does not have a suitable leaving group attached and will therefore overwhelmingly behave as a nucleophile. acsgcipr.org

Reactivity of the Benzyl and Phenyl Moieties

The two aromatic rings in the molecule are susceptible to electrophilic aromatic substitution, and the benzylic methylene (B1212753) bridge offers another site for reaction.

Reactivity of the Benzyl Moiety: The C-O bond between the benzylic carbon and the carbamate oxygen is susceptible to cleavage. Analogous to the widely used carboxybenzyl (Cbz or Z) protecting group in peptide synthesis, this benzylic linkage can be cleaved via catalytic hydrogenation (e.g., using H₂ over a palladium catalyst). masterorganicchemistry.com This reaction would liberate 2-methylsulfanyltoluene and N-phenylcarbamic acid, which would then decompose to aniline and CO₂. The benzylic position itself (-CH₂-) can also be a site for radical halogenation or oxidation under specific conditions, though these reactions may compete with reactions at the more labile sulfur center.

Reactivity of the Phenyl Moieties: Both the N-phenyl ring and the S-benzyl ring can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. The regiochemical outcome is directed by the existing substituents.

On the N-Phenyl Ring: The carbamate group (-NH-C(O)O-R) is considered an activating, ortho-, para- directing group due to the lone pair on the nitrogen atom, although its activating ability is attenuated by the electron-withdrawing carbonyl group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of such reactions on this compound are influenced by the electronic properties of the substituents on its two aromatic rings.

The two potential sites for electrophilic aromatic substitution are the N-phenyl ring and the S-benzyl ring. The directing effects of the existing substituents on these rings are summarized below.

| Ring | Substituent | Type | Directing Effect |

| N-Phenyl Ring | -NH-C(=O)O- | Activating | Ortho, Para |

| S-Benzyl Ring | -CH₂-O-C(=O)NH-Ph | Deactivating (mild) | Ortho, Para |

| -S-CH₃ | Activating | Ortho, Para |

Reactivity of the N-Phenyl Ring: The carbamate's nitrogen atom can donate its lone pair of electrons into the phenyl ring, an effect that generally activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

Reactivity of the S-Benzyl Ring: This ring is influenced by two groups: the methylsulfanyl (-SCH₃) group at position 2 and the carbamate-containing alkyl group at position 1.

The methylsulfanyl group is an activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. It is an ortho, para-director.

The -CH₂-O-C(=O)NH-Ph group is a simple alkyl substituent at its point of attachment and is therefore weakly activating and ortho, para-directing.

Given that both rings possess activating groups, this compound is expected to undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions under appropriate conditions. masterorganicchemistry.comtotal-synthesis.com The precise outcome and selectivity would depend on the specific reagents and reaction conditions employed, with substitution likely favoring the more activated positions. Computational studies on the related compound 2-(methylsulfanyl)benzyl N-(2-methylphenyl)carbamate suggest the highest occupied molecular orbital (HOMO) is localized on the carbamate group, while the lowest unoccupied molecular orbital (LUMO) resides on the benzyl moiety, indicating the likely sites of electrophilic reactivity. vulcanchem.com

Nucleophilic Aromatic Substitution on Activated Rings

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is distinct from electrophilic substitution and requires specific conditions, most notably the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(=O)R) positioned ortho or para to a suitable leaving group (typically a halide). libretexts.orgyoutube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The structure of this compound lacks the necessary features for a standard SNAr reaction. Neither the phenyl nor the benzyl ring is substituted with the requisite strong electron-withdrawing groups. Furthermore, there is no inherent leaving group like a halide on either aromatic ring. Consequently, the compound is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions. For such a reaction to occur, the aromatic rings would first need to be functionalized, for example, through nitration, to introduce the necessary activating electron-withdrawing groups.

Derivatization Reactions for Analytical or Synthetic Purposes

Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific purpose, such as analysis or further synthesis. science.gov Carbamates are often derivatized prior to analysis by gas chromatography (GC) to enhance their thermal stability and volatility. jfda-online.com

For analytical purposes, derivatization aims to convert the carbamate into a less polar and more thermally stable form, preventing its decomposition in the hot GC injector port. scispec.co.th This is crucial for obtaining accurate and reproducible results. Common derivatization strategies for carbamates include acylation and alkylation. jfda-online.comresearchgate.net

| Derivatization Method | Reagent | Purpose | Analytical Technique |

| Acylation | Heptafluorobutyric anhydride (B1165640) (HFBA) | Increases volatility and thermal stability; enhances electron capture detection. researchgate.net | GC-ECD, GC-MS |

| Alkylation (Methylation) | Trimethylphenylammonium hydroxide (TMPAH) | "Flash methylation" in the injector port to form more stable N-methyl derivatives. scispec.co.th | GC-MS/MS |

These derivatization reactions typically target the N-H bond of the carbamate group. For this compound, the hydrogen on the carbamate nitrogen is available for such reactions. This transformation improves chromatographic properties and allows for sensitive detection and structural confirmation by mass spectrometry. scispec.co.thresearchgate.net

Thermal and Photochemical Stability Investigations

The stability of this compound under heat and light is a critical aspect of its chemical profile, determining its storage requirements and potential degradation pathways.

Thermal Stability: Studies on analogous alkyl N-phenylcarbamates show that they undergo thermal degradation through distinct pathways depending on the temperature. acs.orgresearchgate.net

At moderately high temperatures (e.g., ~200 °C), the primary decomposition route is a reversible dissociation into phenyl isocyanate and the corresponding alcohol. acs.org For the title compound, this would yield phenyl isocyanate and 2-(methylsulfanyl)benzyl alcohol.

At higher temperatures (e.g., ~250 °C and above), a more complex, irreversible degradation occurs. This pathway often involves decarboxylation to produce aniline, carbon dioxide, and products derived from the benzyl group, such as a styrene (B11656) derivative. acs.org

The compound is reported to be stable under ambient conditions. vulcanchem.com However, like many carbamates, it can undergo slow hydrolysis in acidic or basic media. vulcanchem.com When heated to decomposition, related compounds are known to emit toxic fumes of nitrogen oxides. nih.gov

Photochemical Stability: The photochemical behavior of carbamates is of significant interest, particularly as many benzyl carbamates are employed as photoremovable protecting groups in synthesis. researchgate.netthieme-connect.de The benzyloxycarbonyl (Cbz or Z) group, for example, is a classic protecting group for amines that can be cleaved under various conditions, including photolysis. organic-chemistry.orgmissouri.edu

The photochemical cleavage of benzyl carbamates often proceeds via the absorption of UV light, which excites the molecule and can lead to the cleavage of the benzylic C-O bond. thieme-connect.dersc.org This process generates a carbamic acid intermediate, which is unstable and readily decarboxylates to release the free amine (aniline, in this case) and carbon dioxide, along with a product from the benzyl moiety. rsc.org Given its structure, this compound is likely susceptible to similar photochemical degradation upon irradiation with UV light.

Theoretical and Computational Chemistry Investigations

In Silico Prediction of Molecular Properties and Interaction Profiles

Further research and publication in the field of computational chemistry would be required to elucidate these properties for 2-(methylsulfanyl)benzyl N-phenylcarbamate.

Conformational Analysis and Energy Landscapes

The conformational flexibility of "this compound" is primarily dictated by the rotation around its single bonds. Of particular importance is the rotational barrier of the carbamate (B1207046) C-N bond, which influences the spatial arrangement of the benzyl (B1604629) and phenyl moieties relative to each other.

Computational studies on analogous N-aryl carbamates have shown that the rotation around the C(carbonyl)-N bond is a key determinant of their conformational landscape. nih.govacs.org In N-phenylcarbamates, this rotational barrier is notably lower than in N-alkylcarbamates, a phenomenon attributed to the electron-withdrawing nature of the phenyl ring which increases the single bond character of the C-N bond. nih.govacs.org For N-phenylcarbamate, the rotational barrier has been determined to be approximately 12.5 kcal/mol. nih.gov

The conformational space of carbamates is also characterized by the existence of syn and anti rotamers, arising from the hindered rotation around the C-N bond. researchgate.net Density Functional Theory (DFT) calculations on related carbamate monomers have been employed to explore their potential energy surfaces and identify stable conformations. nih.gov These studies often reveal that the carbamate units tend to be planar due to the extended delocalization of π-electrons. nih.gov While peptides predominantly adopt trans configurations, cis (or syn) configurations can be energetically stable for carbamates. nih.gov A search of the Cambridge Structural Database for phenylcarbamates indicates a strong preference for the anti conformation in the solid state. nih.gov

| Dihedral Angle | Description | Typical Range (degrees) |

|---|---|---|

| ω (O=C-N-Cphenyl) | Rotation around the carbamate C-N bond, defining syn and anti conformations. | ~0° (syn) or ~180° (anti) |

| φ (C-O-C-N) | Rotation around the ester C-O bond. | Variable, influences benzyl group orientation. |

| ψ (O-C-C-S) | Rotation around the benzyl C-C bond. | Variable, influences methylsulfanyl group orientation. |

Prediction of Hydrogen Bonding Patterns

The carbamate moiety in "this compound" possesses both hydrogen bond donor and acceptor capabilities, which are crucial for its interaction with other molecules, including biological targets. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ester oxygen (C-O-C) can function as hydrogen bond acceptors.

Computational methods, such as DFT and molecular dynamics simulations, are instrumental in predicting the strength and geometry of these potential hydrogen bonds. researchgate.net The N-H group can form hydrogen bonds with suitable acceptors, such as the oxygen or nitrogen atoms of other molecules. nih.govresearchgate.net The strength of these interactions depends on the acidity of the N-H proton and the basicity of the acceptor atom.

The carbonyl oxygen is a strong hydrogen bond acceptor, readily participating in interactions with hydrogen bond donors like O-H or N-H groups. The ester oxygen is a weaker acceptor. The sulfur atom of the methylsulfanyl group, with its lone pairs of electrons, could also potentially act as a weak hydrogen bond acceptor.

The following table summarizes the potential hydrogen bond donors and acceptors in "this compound" and provides typical bond distances for such interactions as found in organic molecules.

| Group | Role | Potential Partner | Typical Bond Distance (Å) |

|---|---|---|---|

| N-H | Donor | Oxygen, Nitrogen | 2.8 - 3.2 (N···O/N) |

| C=O | Acceptor | N-H, O-H | 2.7 - 3.1 (O···H-N/O) |

| C-O-C (ester) | Acceptor | N-H, O-H | 2.8 - 3.2 (O···H-N/O) |

| -S-CH3 | Weak Acceptor | N-H, O-H | > 3.2 (S···H-N/O) |

Structure-Based Ligand Design Principles

Structure-based ligand design is a powerful strategy in medicinal chemistry that utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. nih.govitmedicalteam.pl This approach is highly relevant for compounds like "this compound," which possess structural features amenable to optimization for target binding.

The core principle of structure-based design involves identifying a binding site on the target macromolecule and then designing a ligand that is complementary to this site in terms of its shape and chemical properties. drugdesign.org This often involves an iterative process of designing, synthesizing, and testing new compounds, with structural information from techniques like X-ray crystallography or NMR spectroscopy guiding each design cycle. nih.gov

For a molecule like "this compound," a structure-based design approach would involve:

Target Identification and Characterization: Identifying a biologically relevant target and obtaining its 3D structure, either experimentally or through homology modeling.

Binding Site Analysis: Analyzing the geometry and physicochemical properties of the binding pocket to identify key interaction points, such as hydrophobic pockets, and regions that can participate in hydrogen bonding or electrostatic interactions.

Ligand Docking and Scoring: Using computational docking programs to predict the binding mode and affinity of "this compound" or its analogs within the target's active site. nih.gov

Pharmacophore Modeling: Developing a pharmacophore model based on the key interactions observed between the ligand and the target. creative-biolabs.com This model represents the essential spatial arrangement of chemical features required for binding.

Lead Optimization: Modifying the structure of the initial ligand to improve its binding affinity, selectivity, and pharmacokinetic properties. For "this compound," this could involve altering the substituents on the phenyl or benzyl rings to better fit the binding pocket or to introduce new favorable interactions.

The flexible nature of the benzyl and phenyl groups, connected by the carbamate linker, allows the molecule to adopt various conformations to fit into different binding sites. The hydrogen bonding capabilities of the carbamate group are also a key feature for establishing specific interactions with the target. The methylsulfanyl group can be a handle for further chemical modification or could be involved in specific interactions within a hydrophobic pocket of the target.

Structure Activity Relationship Sar Studies for Biological Target Interaction

Stereochemical Considerations and Enantiomeric Purity Effects on Target Binding

Biological targets, particularly enzyme active sites and receptors, are chiral environments. Consequently, the stereochemistry of an inhibitor is often a critical factor in its biological activity. Enantiomers of a chiral drug can exhibit significantly different potencies, selectivities, and even mechanisms of action.

For inhibitors that possess a stereocenter, such as analogs of 2-(methylsulfanyl)benzyl N-phenylcarbamate where a chiral center might be introduced in the benzyl (B1604629) or carbamate (B1207046) portion, one enantiomer typically fits more precisely into the binding site of the target protein. This superior fit allows for optimal orientation of key functional groups to form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with complementary amino acid residues.

For example, in a series of propanamide-based TRPV1 antagonists, a marked stereospecific activity was observed. The (S)-isomer was found to be approximately twofold more potent than the racemic mixture, while the (R)-isomer was 30- to 40-fold weaker nih.gov. This demonstrates that only one enantiomer contributes meaningfully to the observed activity. Similarly, stereoselective inhibition has been documented for the drug Bambuterol, a biscarbamate that acts as a selective BChE inhibitor, where the enantiomers display different inhibition kinetics.

Molecular docking and computational studies have revealed that stereoselectivity is often controlled by how well the substrate fits into the chiral pocket created by the target's amino acid residues. The preferred enantiomer minimizes steric clashes and maximizes favorable non-covalent interactions, leading to a more stable drug-target complex and higher inhibitory potency.

Mechanistic Investigations of Molecular-Level Biological Interactions

Understanding the precise mechanism by which a molecule interacts with its biological target is essential for rational drug design. For carbamate inhibitors, particularly those targeting serine hydrolases like cholinesterases, the mechanism often involves a covalent modification of the enzyme.

Carbamate derivatives, including analogs of this compound, are well-established inhibitors of cholinesterases (AChE and BChE). Their mechanism of action is analogous to that of the natural substrate, acetylcholine (B1216132). The carbamate inhibitor enters the enzyme's active site and is attacked by the nucleophilic serine residue (Ser198 in BChE) that is part of the catalytic triad.

This process, known as carbamoylation, results in the formation of a covalent bond between the carbamate's carbonyl carbon and the serine's hydroxyl oxygen. This forms a stable, carbamoylated enzyme intermediate, while the O-benzyl portion of the molecule is released. Unlike the acetylated enzyme formed during acetylcholine hydrolysis, which is rapidly hydrolyzed in microseconds, the carbamoylated enzyme is much more stable and hydrolyzes very slowly, over a period of minutes to hours.

Because the enzyme is eventually regenerated, this type of inhibition is termed "pseudo-irreversible". The general mechanism can be summarized as follows:

Binding: The carbamate inhibitor binds non-covalently to the active site of the cholinesterase.

Carbamoylation: The catalytic serine attacks the carbamate's carbonyl group, forming a transient tetrahedral intermediate. This resolves into a carbamoylated enzyme and the alcohol leaving group.

Decarbamoylation: The carbamoylated enzyme is slowly hydrolyzed by water, regenerating the active enzyme and releasing the carbamic acid, which subsequently decomposes.

This prolonged inactivation of the enzyme leads to an accumulation of acetylcholine at cholinergic synapses, which is the basis for the therapeutic effect of these compounds in conditions like Alzheimer's disease. Interestingly, some carbamates can exhibit different mechanisms for different cholinesterases; for instance, phenothiazine (B1677639) carbamates have been shown to inhibit AChE via the typical pseudo-irreversible mechanism but inhibit BChE through a reversible, non-covalent mechanism.

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction of a ligand, such as this compound, with its biological receptor is a dynamic process governed by the principles of kinetics and thermodynamics. The binding kinetics describe the rates of association and dissociation, while thermodynamics quantify the energy changes associated with the binding event.

Binding Kinetics: The rate at which the ligand-receptor complex forms is defined by the association rate constant (kₒₙ), and the rate at which it breaks apart is defined by the dissociation rate constant (kₒff). The ratio of these constants (kₒff/kₒₙ) determines the equilibrium dissociation constant (Kₔ), a measure of the ligand's binding affinity. A lower Kₔ value indicates a higher affinity.

Thermodynamics of Binding: The Gibbs free energy of binding (ΔG) is the primary thermodynamic parameter that determines the spontaneity of the ligand-receptor interaction. It is related to the binding affinity by the equation ΔG = -RTln(1/Kₔ), where R is the gas constant and T is the absolute temperature. The change in enthalpy (ΔH) reflects the heat released or absorbed upon binding, driven by the formation of non-covalent interactions such as hydrogen bonds and van der Waals forces. The change in entropy (ΔS) represents the change in the system's disorder, influenced by factors like the displacement of water molecules from the binding site.

For this compound, the presence of the flexible benzyl and phenyl groups, along with the polar carbamate linkage and the sulfur-containing methylsulfanyl group, suggests the potential for a variety of interactions that would influence its binding kinetics and thermodynamics.

| Kinetic/Thermodynamic Parameter | Description | Potential Influence of this compound Structure |

| kₒₙ (Association Rate Constant) | Rate of ligand-receptor complex formation. | The flexibility of the molecule could allow for an efficient initial interaction with the receptor. |

| kₒff (Dissociation Rate Constant) | Rate of ligand-receptor complex dissociation. | The strength of non-covalent interactions formed by the phenyl rings, carbamate group, and methylsulfanyl group would determine the residence time of the compound in the binding pocket. |

| Kₔ (Equilibrium Dissociation Constant) | Measure of binding affinity. | A combination of favorable enthalpic and entropic contributions would lead to a low Kₔ value and high affinity. |

| ΔG (Gibbs Free Energy of Binding) | Overall energy change determining binding spontaneity. | A negative ΔG would indicate a favorable binding event. |

| ΔH (Enthalpy Change) | Heat change upon binding, related to bond formation. | Hydrogen bonding involving the carbamate N-H and C=O, and van der Waals interactions of the aromatic rings would likely result in a negative (favorable) ΔH. |

| ΔS (Entropy Change) | Change in disorder of the system. | The displacement of ordered water molecules from the binding site upon ligand binding would lead to a positive (favorable) ΔS. |

Molecular Basis of Selectivity between Related Biological Targets

The ability of a compound to selectively bind to its intended target over other related biological targets is crucial for its therapeutic efficacy and safety. This selectivity is determined by subtle differences in the shape, size, and amino acid composition of the binding sites of these targets.

The structure of this compound offers several features that could contribute to selective binding:

The 2-(methylsulfanyl)benzyl Group: The position of the methylsulfanyl group at the ortho-position of the benzyl ring creates a specific steric and electronic profile. This could allow for a precise fit into a binding pocket that has a complementary shape and can accommodate the sulfur atom. The interaction of the sulfur atom with specific amino acid residues, such as methionine or cysteine, or its participation in non-classical hydrogen bonds, could be a key determinant of selectivity.

The N-phenylcarbamate Moiety: The carbamate group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling specific interactions with the amino acid side chains of a receptor. The attached phenyl ring can engage in π-π stacking or hydrophobic interactions. The relative orientation of these groups is fixed, which can enforce a specific binding mode.

Selectivity arises when these interactions are favorable with the intended target but are disfavored with off-targets due to differences in their binding site architecture. For instance, a closely related off-target might have a bulkier amino acid residue at a key position, creating a steric clash with the methylsulfanyl group, or it might lack the appropriate hydrogen bond partners for the carbamate moiety.

| Structural Feature | Potential Interaction | Basis for Selectivity |

| 2-(methylsulfanyl) group | van der Waals interactions, non-classical hydrogen bonds | Steric hindrance or lack of complementary residues in the binding sites of off-targets. |

| Benzyl Ring | Hydrophobic interactions, π-π stacking | Differences in the size and hydrophobicity of the binding pockets. |

| Carbamate Linkage (N-H, C=O) | Hydrogen bonding | Presence or absence of appropriate hydrogen bond donor/acceptor residues in the target vs. off-target. |

| Phenyl Ring (on carbamate) | Hydrophobic interactions, π-π stacking | Variations in the shape and electronic environment of the binding site. |

Advanced Research Perspectives and Future Directions in Carbamate Chemistry

Rational Design of Chemically Stable and Selectively Reactive Carbamate (B1207046) Probes

The rational design of carbamate-based molecules for specific biological targets is a key area of modern medicinal chemistry. acs.orgnih.gov This involves creating compounds that are chemically stable under physiological conditions yet can react selectively with their intended biological target. For a molecule like 2-(methylsulfanyl)benzyl N-phenylcarbamate, this design process would involve considering the electronic and steric effects of the methylsulfanyl group on the reactivity of the carbamate linkage.

Researchers utilize computational docking studies to predict the binding affinity and orientation of carbamate inhibitors within the active site of enzymes. nih.gov For instance, the design of carbamate-based inhibitors for acetylcholinesterase (AChE), a key enzyme in the nervous system, often involves modeling the interactions between the carbamate moiety and the serine residue in the enzyme's active site. nih.gov

Table 1: Hypothetical Binding Affinities of Designed Carbamate Probes

| Carbamate Probe Candidate | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residue |

|---|---|---|---|

| This compound | Acetylcholinesterase | -8.5 | Ser203 |

| 2-(methylsulfonyl)benzyl N-phenylcarbamate | Butyrylcholinesterase | -9.2 | Ser198 |

| 4-(methylsulfanyl)benzyl N-phenylcarbamate | Fatty Acid Amide Hydrolase | -7.9 | Ser241 |

Note: This data is hypothetical and for illustrative purposes.

The design process also extends to developing prodrugs, where the carbamate linkage is designed to be cleaved under specific physiological conditions to release an active drug molecule. acs.orgnih.gov This approach can improve the pharmacokinetic properties and reduce off-target effects. nih.govacs.org

Integration of Synthetic Chemistry with Advanced Computational and Analytical Techniques

The synergy between synthetic chemistry, computational modeling, and advanced analytical techniques is accelerating the discovery and development of new carbamates. Density functional theory (DFT) calculations, for example, are used to elucidate reaction mechanisms and predict the energetic feasibility of synthetic pathways for carbamate formation. mdpi.com This computational insight helps in optimizing reaction conditions and choosing appropriate catalysts. mdpi.com

Quantum mechanics/molecular mechanics (QM/MM) modeling can provide a detailed understanding of how carbamates interact with biological macromolecules, such as enzymes. rsc.org These models can explain the reactivity of the carbamate within the enzyme's active site and guide the design of more potent and selective inhibitors. rsc.org

Advanced analytical techniques are crucial for the characterization and quantification of carbamates. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the preferred methods for the analysis of thermally labile carbamates. taylorfrancis.comnih.gov Specialized columns, such as the Ultra Carbamate column, have been developed for faster and more efficient separation of carbamate pesticides. sepscience.com

Table 2: Comparison of Analytical Techniques for Carbamate Analysis

| Technique | Principle | Common Detector | Advantages | Limitations |

|---|---|---|---|---|

| HPLC | Differential partitioning between a mobile and stationary phase | UV, Fluorescence | Suitable for thermally labile compounds, good quantification | Lower sensitivity than MS |

| LC-MS | HPLC separation followed by mass analysis | Mass Spectrometer | High sensitivity and specificity, structural information | Higher cost and complexity |

Exploration of Novel Reaction Pathways for Complex Carbamate Synthesis

Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene. nih.gov Modern research is focused on developing safer and more sustainable synthetic routes. One promising approach is the use of carbon dioxide (CO2) as a C1 source for carbamate synthesis. rsc.orgnih.gov This method is environmentally benign and aligns with the principles of green chemistry. nih.gov

Catalytic methods are also being explored to improve the efficiency and selectivity of carbamate synthesis. For instance, platinum group metals have been used to catalyze the oxidative alkoxycarbonylation of amines to form carbamates. acs.org Other innovative methods include the direct synthesis of carbamates from Boc-protected amines using a strong base, which avoids the need for metal catalysts. rsc.org

The transfunctionalization of substituted ureas and carbonates is another phosgene-free route to carbamates. researchgate.net These methods offer alternative pathways to a wide range of carbamate structures.

Development of Robust Methodologies for Stereoselective Synthesis of Chiral Carbamates

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral carbamates is of great importance. Asymmetric rearrangements of lithiated chiral oxazolidine carbamates have been shown to produce α-hydroxy amides with excellent diastereoselectivity. nih.gov

Neighboring group participation of a vicinal N-carbamate can lead to a highly diastereoselective synthesis of amino sulfides through a double SN2 process, resulting in the retention of configuration at the chiral center. acs.orgacs.org Copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with CO2 and amines provide direct access to axially chiral carbamates with excellent enantioselectivity. rsc.org

These methodologies allow for the precise control of stereochemistry, which is crucial for the development of chiral drugs and other bioactive molecules.

Contribution to Fundamental Understanding of Carbamate Chemistry and its Interplay with Biological Systems

Research into the fundamental properties of the carbamate group continues to provide valuable insights. The carbamate functionality is an amide-ester hybrid and exhibits good chemical and proteolytic stability, making it a useful peptide bond surrogate in medicinal chemistry. nih.govacs.org The resonance within the carbamate moiety influences its conformational properties and its ability to participate in hydrogen bonding, which are key factors in its interaction with biological targets. nih.govacs.org

The study of carbamate reactivity is also crucial for understanding their mechanism of action as enzyme inhibitors. For example, carbamates are known to inhibit acetylcholinesterase by carbamoylating a serine residue in the active site. scielo.br The reversible nature of this inhibition is a key difference from the irreversible inhibition by organophosphates. scielo.br

By investigating the structure-activity relationships of various carbamates, researchers can gain a deeper understanding of the molecular interactions that govern their biological activity. This fundamental knowledge is essential for the design of next-generation carbamate-based drugs and other functional molecules.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(methylsulfonyl)benzyl N-phenylcarbamate |

| 4-(methylsulfanyl)benzyl N-phenylcarbamate |

| α-hydroxy amides |

| amino sulfides |

| axially chiral carbamates |

| Boc-protected amines |

| chiral oxazolidine carbamates |

| cyclic diaryliodoniums |

Q & A

Q. What are the common synthetic routes for 2-(methylsulfanyl)benzyl N-phenylcarbamate?

The synthesis typically involves multi-step reactions, such as:

- Cyclocondensation reactions : Utilizing precursors like 2-{[bis(methylsulfanyl)methylidene]amino}acetate derivatives to form the benzyl scaffold .

- Nucleophilic substitutions : Reacting benzyl halides with phenylcarbamate derivatives under basic conditions (e.g., triethylamine) in solvents like dichloromethane .

- Coupling reactions : Pd-catalyzed C–N bond formation to assemble the carbamate moiety, as seen in analogous benzamide derivatives .

Q. How is the structure of this compound characterized?

Key techniques include:

- Spectroscopy : / NMR to confirm substituent positions and carbamate linkage; IR for carbonyl (C=O) and sulfanyl (S–CH) group identification.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles, particularly for the methylsulfanyl and carbamate groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What computational methods are employed to study the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : The Amsterdam Density Functional (ADF) program calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as the carbamate carbonyl or sulfanyl sulfur .